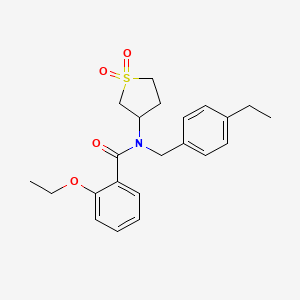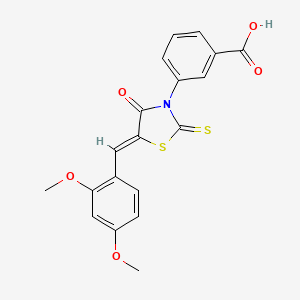
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a tetrahydrothiophene dioxide moiety and an ethoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide typically involves multiple steps:
-
Formation of the Tetrahydrothiophene Dioxide Moiety: : This step involves the oxidation of tetrahydrothiophene to form the corresponding dioxide. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.
-
Benzamide Core Synthesis: : The benzamide core is synthesized through the reaction of benzoyl chloride with an appropriate amine, in this case, 4-ethylbenzylamine, under basic conditions.
-
Coupling Reaction: : The final step involves coupling the tetrahydrothiophene dioxide moiety with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with the electrophilic center of the tetrahydrothiophene dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The tetrahydrothiophene moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Biological Studies: The compound can be used to study the effects of tetrahydrothiophene dioxide derivatives on cellular processes.
Chemical Biology: It serves as a probe to understand the interaction of similar compounds with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrothiophene dioxide moiety may mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The ethoxy and benzyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide is unique due to the presence of the ethoxy group, which may enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific substitution pattern on the benzamide core can lead to distinct biological activities and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
分子式 |
C22H27NO4S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-ethylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO4S/c1-3-17-9-11-18(12-10-17)15-23(19-13-14-28(25,26)16-19)22(24)20-7-5-6-8-21(20)27-4-2/h5-12,19H,3-4,13-16H2,1-2H3 |
InChIキー |
NXCDGCQBTIWPIF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-(2-phenylethyl)carboxamide](/img/structure/B12142968.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12142980.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12142991.png)
![(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12142994.png)
![Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12143005.png)
![2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143009.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143014.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methylbenzamide](/img/structure/B12143015.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143024.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-y lthio))acetamide](/img/structure/B12143032.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12143038.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide](/img/structure/B12143045.png)

